4-(2-Chloroethoxy)pyridine hydrochloride

Description

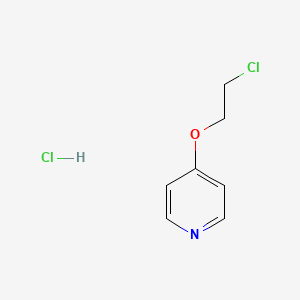

4-(2-Chloroethoxy)pyridine hydrochloride is a halogenated pyridine derivative characterized by a chloroethoxy (–O–CH2CH2Cl) substituent at the 4-position of the pyridine ring, forming a hydrochloride salt. This compound is structurally significant in pharmaceutical synthesis, particularly as an intermediate in drug development. Its reactivity stems from the electron-deficient pyridine core and the electrophilic chloroethoxy group, enabling participation in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula |

C7H9Cl2NO |

|---|---|

Molecular Weight |

194.06 g/mol |

IUPAC Name |

4-(2-chloroethoxy)pyridine;hydrochloride |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H |

InChI Key |

APWATYSLGSIOAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1OCCCl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Chloromethyl vs. Chloroethoxy Substituents

- 4-(Chloromethyl)pyridine Hydrochloride (C₆H₇Cl₂N, MW 164.04): Features a chloromethyl (–CH₂Cl) group at the 4-position.

- 3-(Chloromethyl)pyridine Hydrochloride : The chloromethyl group at the 3-position alters electronic distribution, reducing pyridine ring basicity compared to 4-substituted analogs .

Fluorinated and Bulkier Substituents

- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride (C₁₀H₁₁ClF₃NO·HCl, MW 296.66): The trifluoroethoxy group introduces strong electron-withdrawing effects, lowering the pyridine ring’s electron density and increasing resistance to oxidation compared to chloroethoxy derivatives .

- 4-(4-Chlorobutyl)pyridine Hydrochloride (C₉H₁₃Cl₂N, MW 206.11): A longer alkyl chain with a terminal chlorine enhances lipophilicity, favoring membrane permeability in drug delivery applications .

Aromatic and Heterocyclic Modifications

- 4-(Diphenylmethoxy)piperidine Hydrochloride (C₁₈H₂₂ClNO, MW 303.83): Replaces pyridine with piperidine, altering basicity (pKa ~8.5 for piperidine vs. ~3.5 for pyridine) and bioactivity .

Physical and Chemical Properties

Spectroscopic and Analytical Data

- IR Spectroscopy : Chloroethoxy groups show characteristic C–O–C stretches at ~1100 cm⁻¹ and C–Cl stretches at 650–750 cm⁻¹, distinct from chloromethyl’s C–Cl at ~700 cm⁻¹ .

- ¹H NMR : The chloroethoxy group’s –O–CH2CH2Cl protons resonate as triplets (δ 3.7–4.2 ppm), differing from chloromethyl’s singlet (δ 4.5–5.0 ppm) .

Stability and Handling Considerations

- Hydrolysis Sensitivity : Chloroethoxy derivatives are more stable in basic conditions than chloromethyl analogs but degrade under strong acids .

- Thermal Stability : Melting points for chloroethoxy compounds (~260–280°C) exceed those of aliphatic chlorides (e.g., 4-(4-Chlorobutyl)pyridine HCl at 169–173°C), indicating stronger crystal lattice forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.